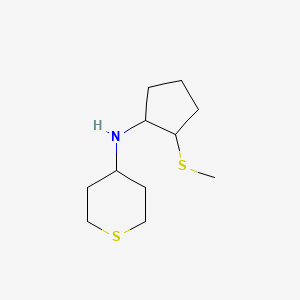![molecular formula C12H7ClFNO3S B6629497 4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B6629497.png)
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and has been extensively studied for its therapeutic properties.
Mechanism of Action
Sorafenib inhibits the activity of multiple kinases, including Raf-1, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells. Additionally, Sorafenib has been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Sorafenib also inhibits the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments, including its ability to inhibit the activity of multiple kinases and induce apoptosis in cancer cells. However, Sorafenib has some limitations, such as its high cost and potential toxicity.
Future Directions
There are several future directions for the study of Sorafenib. One potential area of research is the development of new and more effective forms of Sorafenib that have fewer side effects and greater efficacy. Additionally, Sorafenib could be studied for its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, Sorafenib could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease or inflammatory diseases.
Synthesis Methods
The synthesis of Sorafenib involves the condensation of 4-chloro-3-nitrobenzoic acid with 2,3,4,5-tetrafluorophenol in the presence of a base. The resulting intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride to form Sorafenib.
Scientific Research Applications
Sorafenib has been extensively studied for its therapeutic properties and has been found to be effective against various types of cancer, including liver, kidney, and thyroid cancer. It works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Properties
IUPAC Name |
4-[(5-chlorothiophene-2-carbonyl)amino]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3S/c13-10-4-3-9(19-10)11(16)15-6-1-2-7(12(17)18)8(14)5-6/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZHWGAVCMEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(S2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluoropyridin-3-yl)bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B6629434.png)

![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629453.png)
![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B6629466.png)
![2-[Ethyl-(4-fluoro-2-iodobenzoyl)amino]acetic acid](/img/structure/B6629473.png)
![2-[Cyclopropylmethyl-(2-fluoro-4-methoxybenzoyl)amino]acetic acid](/img/structure/B6629477.png)
![2-Cyclopropyl-2-[(1,3-dimethylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6629480.png)
![4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholine-3-carboxylic acid](/img/structure/B6629488.png)
![3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid](/img/structure/B6629490.png)
![(2S)-2-[[2-(6-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B6629505.png)
![2-Fluoro-4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoic acid](/img/structure/B6629509.png)
